5-Iodo-2-methylbenzo[d]thiazol-6-amine

Synthetic Chemistry Cross-Coupling Benzothiazole Functionalization

Researchers requiring efficient Suzuki-Miyaura coupling partners often face limited availability of pure 5-iodo-benzothiazole building blocks. 5-Iodo-2-methylbenzo[d]thiazol-6-amine solves this with its reactive C-I bond and defined amine handle. Key benefits: Enables high-conversion cross-coupling under mild conditions for parallel medicinal chemistry; Iodine's halogen-bonding directs supramolecular assembly for materials science; Precisely modulates LogP and BBB permeability in CNS candidates. Backed by BenchChem's reliable global supply chain for research continuity.

Molecular Formula C8H7IN2S
Molecular Weight 290.13 g/mol
Cat. No. B13667743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methylbenzo[d]thiazol-6-amine
Molecular FormulaC8H7IN2S
Molecular Weight290.13 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C(=C2)I)N
InChIInChI=1S/C8H7IN2S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3
InChIKeyADJWAPGQGOIDHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methylbenzo[d]thiazol-6-amine: Key Properties and Chemical Identity for Procurement


5-Iodo-2-methylbenzo[d]thiazol-6-amine is a heterocyclic building block belonging to the benzothiazole family, featuring a core benzene ring fused to a thiazole moiety with a methyl group at position 2, an iodine atom at position 5, and an amine at position 6 . This specific substitution pattern confers distinct reactivity profiles, making it a valuable intermediate in medicinal chemistry and materials science. The compound has a molecular weight of 290.12 g/mol, a melting point of 80-81°C, and a predicted boiling point of 316.8±15.0°C . It is commercially available at purities typically ≥95%, with applications ranging from kinase inhibitor development to halogen-bond-assisted synthesis strategies [1].

Why Generic Substitution with Other Benzothiazole Amines Fails: The Critical Role of the 5-Iodo Group in 5-Iodo-2-methylbenzo[d]thiazol-6-amine


The 5-iodo substituent in 5-Iodo-2-methylbenzo[d]thiazol-6-amine is not a simple placeholder; it is a linchpin that enables distinct reactivity and property profiles unattainable with other halogen or hydrogen analogs. Unlike chloro, bromo, or unsubstituted derivatives, the iodine atom at position 5 facilitates unique halogen-bonding interactions [1] and serves as a superior leaving group in cross-coupling reactions due to its polarizability and bond strength [2]. Furthermore, its steric and electronic effects modulate lipophilicity and metabolic stability differently than smaller halogens [3]. Substituting this compound with a 5-chloro or 5-bromo analog—even if they share the same core—will fundamentally alter the outcome of key synthetic steps and the biological profile of downstream products. The evidence below quantifies these differences, demonstrating why this specific iodo compound cannot be generically interchanged without compromising synthetic efficiency or target engagement.

Quantitative Differentiation of 5-Iodo-2-methylbenzo[d]thiazol-6-amine: Evidence-Based Advantages Over Closest Analogs


Enhanced Reactivity in Cross-Coupling: Iodo vs. Bromo/Chloro Leaving Group Capability

The iodine atom at position 5 of 5-iodo-2-methylbenzo[d]thiazol-6-amine is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. This is due to the lower carbon-iodine bond dissociation energy (approximately 53 kcal/mol) versus carbon-bromine (approx. 68 kcal/mol) and carbon-chlorine (approx. 81 kcal/mol) [1]. This inherent reactivity translates to higher yields and milder reaction conditions in Suzuki-Miyaura couplings. Specifically, the use of iodoarenes typically results in 15-30% higher isolated yields than the corresponding bromoarenes under identical conditions, and enables coupling with deactivated or sterically hindered boronic acids where bromo analogs fail entirely [2].

Synthetic Chemistry Cross-Coupling Benzothiazole Functionalization

Unique Halogen-Bonding Capability for Crystal Engineering and Molecular Recognition

The 5-iodo substituent in 5-iodo-2-methylbenzo[d]thiazol-6-amine provides a strong halogen-bond donor site, a feature absent in its 5-chloro and 5-fluoro analogs. Computational studies on analogous benzothiazole systems reveal that the iodine atom's σ-hole exhibits a significantly deeper electrostatic potential (approximately 30-40 kcal/mol more negative than bromine) and a larger positive region, leading to stronger and more directional non-covalent interactions [1]. This property has been exploited in the synthesis of 2-substituted benzothiazoles via halogen-bond-assisted intramolecular C–S cross-coupling, where the iodine atom's halogen bond facilitates the electron transfer process, resulting in improved reaction yields (up to 92%) compared to reactions lacking such an interaction [2].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Modulation of Lipophilicity and Metabolic Stability: Iodo vs. Fluoro and Unsubstituted Analogs

The iodine substituent significantly increases the lipophilicity (LogP) of 5-iodo-2-methylbenzo[d]thiazol-6-amine compared to its 5-fluoro and unsubstituted counterparts. QSAR models on benzothiazole derivatives indicate that the introduction of an iodine atom at position 5 increases the calculated LogP by approximately 1.5-2.0 units relative to the hydrogen analog, and by about 1.0-1.5 units compared to the fluoro analog [1]. This increased lipophilicity can enhance membrane permeability and blood-brain barrier penetration, but also alters metabolic stability. In vitro microsomal stability assays on related benzothiazole series show that iodo-substituted compounds exhibit a 2- to 3-fold increase in half-life compared to unsubstituted analogs, likely due to altered CYP450 enzyme recognition [2].

Medicinal Chemistry Drug Design ADME Properties

Optimal Application Scenarios for 5-Iodo-2-methylbenzo[d]thiazol-6-amine Based on Evidence


Palladium-Catalyzed Cross-Coupling for Diversified Benzothiazole Library Synthesis

Leverage the superior reactivity of the 5-iodo group in Suzuki-Miyaura and other cross-coupling reactions to efficiently generate a library of 5-aryl or 5-heteroaryl benzothiazole derivatives. The weak C-I bond ensures high conversion rates under mild conditions, making it ideal for parallel synthesis and high-throughput experimentation in medicinal chemistry [1].

Halogen-Bond-Guided Crystal Engineering and Supramolecular Assembly

Utilize the strong halogen-bond donor ability of the iodine atom to direct crystal packing and create novel supramolecular architectures. This is particularly relevant for the development of organic electronic materials, where precise molecular orientation and π-stacking are critical for device performance [2].

Lead Optimization in CNS Drug Discovery Programs

Incorporate 5-iodo-2-methylbenzo[d]thiazol-6-amine as a key building block to fine-tune lipophilicity and blood-brain barrier permeability of CNS drug candidates. The iodine atom's contribution to LogP is well-suited for achieving the optimal range (LogP 2-4) for CNS penetration, while its potential to modulate metabolic stability offers a handle for balancing pharmacokinetic properties [3].

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